

validation of BI-3802's effect on downstream pathways

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Compound of Interest

Compound Name: BI-3802

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BI-3802: A Comparative Analysis of a BCL6 Degradator

For Researchers, Scientists, and Drug Development Professionals

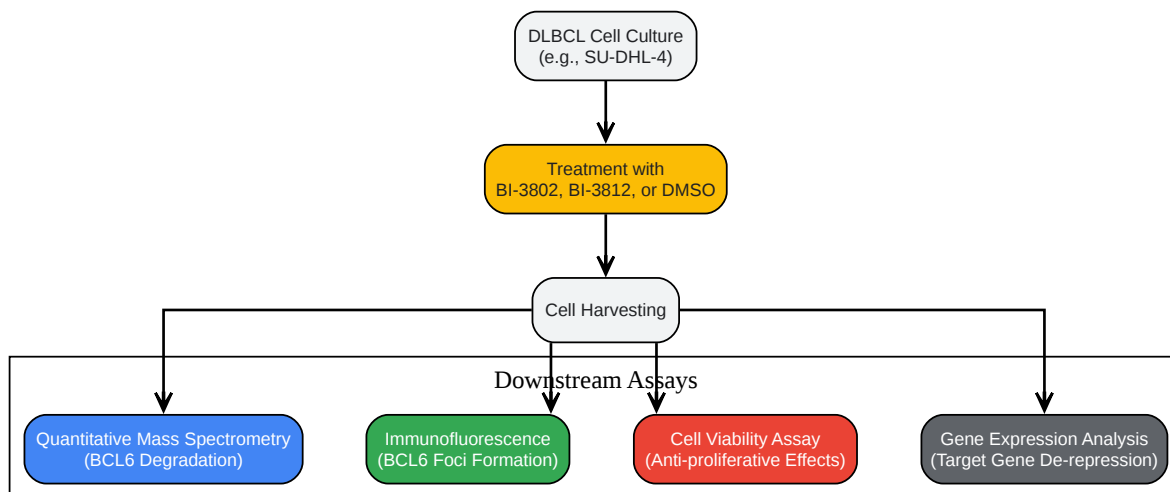
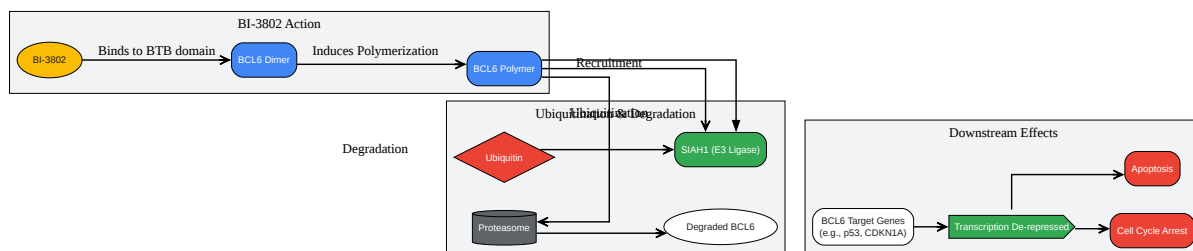
This guide provides a comprehensive comparison of **BI-3802**, a potent B-cell lymphoma 6 (BCL6) degrader, with its non-degrading counterpart, BI-3812. The experimental data herein validates the downstream pathway effects of **BI-3802**, offering a clear perspective on its mechanism of action and therapeutic potential.

Mechanism of Action: Induction of BCL6 Degradation

BI-3802 represents a novel class of small molecules that induce the degradation of the BCL6 oncoprotein.^{[1][2]} Unlike traditional inhibitors, **BI-3802** binds to the BTB domain of BCL6 and triggers its polymerization into higher-order filaments.^{[1][2]} This drug-induced polymerization enhances the recruitment of the E3 ubiquitin ligase SIAH1, leading to the ubiquitination and subsequent proteasomal degradation of BCL6.^{[1][3]} This mechanism is distinct from conventional BCL6 inhibitors like BI-3812, which also bind to the BTB domain but do not induce degradation.^{[1][2]} The degradation of BCL6 by **BI-3802** results in a profound de-repression of BCL6 target genes and potent anti-proliferative effects in Diffuse Large B-cell Lymphoma (DLBCL) cell lines.^{[1][3]}

Downstream Signaling Pathway

The downstream signaling pathway affected by **BI-3802** is centered on the selective removal of the BCL6 protein, a key transcriptional repressor. This leads to the upregulation of genes involved in cell cycle arrest and apoptosis.



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